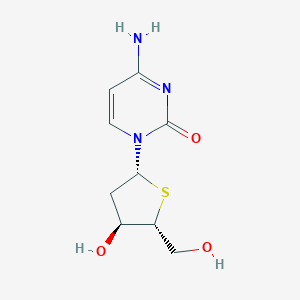

2'-Deoxy-4'-thiocytidine

Description

Contextualization within Nucleoside Analog Research and Development

The field of nucleoside analog research is dedicated to the synthesis and evaluation of modified nucleosides that can mimic or interfere with the function of natural nucleosides in biological processes. researchgate.net These analogs are pivotal tools for probing the mechanisms of enzymes that metabolize nucleic acids and for developing therapeutic agents. researchgate.netoup.com The modification of the sugar moiety, as seen in 4'-Thio-2'-deoxycytidine, is a key strategy in this field, often leading to compounds with altered biological activity compared to the parent nucleosides. researchgate.net

The primary rationale for designing novel nucleoside analogs like 4'-Thio-2'-deoxycytidine is to create agents that can be selectively activated or incorporated into the DNA or RNA of target cells, such as cancer cells or virus-infected cells, to exert a specific biological effect. clinicaltrials.govmdpi.com 4'-Thio-2'-deoxycytidine was specifically designed to target DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns. clinicaltrials.govnih.gov Aberrant DNA methylation is a hallmark of many cancers, making DNMT1 an important target for anticancer drug development. netrf.orgnih.gov

The 4'-thio modification in T-dCyd is a subtle yet significant structural change. oup.com This alteration allows the compound to be readily phosphorylated by cellular kinases and incorporated into DNA. nih.govresearchgate.net Once incorporated, it can disrupt the function of DNA. nih.gov For example, DNA containing 4'-thio-2'-deoxycytidine has been shown to inhibit methylation by the HhaI methyltransferase. oup.comdrugbank.com This inhibitory effect is not due to a disruption of DNA recognition or binding by the enzyme, but rather appears to interfere with a step following the enzyme's binding to the DNA and prior to the actual methyl transfer. oup.com

Research has shown that the 4'-thio modification alters the metabolism of 2'-deoxycytidine (B1670253) in a way that can be advantageous, leading to less production of certain metabolites. nih.govresearchgate.net This targeted mechanism of action and altered metabolic profile make 4'-Thio-2'-deoxycytidine and its analogs, such as 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), promising candidates for further investigation as DNMT1-depleting agents. nih.govnih.govresearchgate.net

Table 1: Comparison of 4'-Thio-2'-deoxycytidine with Related Nucleoside Analogs

| Compound | Structural Modification | Primary Mechanism of Action |

|---|---|---|

| 4'-Thio-2'-deoxycytidine (T-dCyd) | Substitution of the furanose 4'-oxygen with sulfur. oup.com | Incorporation into DNA and inhibition of DNA methyltransferase (DNMT1). clinicaltrials.govnih.gov |

| Decitabine (B1684300) (5-aza-2'-deoxycytidine) | Aza-substitution at the 5-position of the cytosine ring. nih.gov | DNMT1 depletion leading to DNA hypomethylation. nih.gov |

| Azacitidine (5-azacytidine) | Aza-substitution at the 5-position of the cytosine ring; contains a ribose sugar. nih.gov | Incorporation into RNA and DNA; DNMT1 depletion. nih.govnih.gov |

| Gemcitabine (2',2'-difluorodeoxycytidine) | Difluoro-substitution at the 2'-position of the deoxyribose sugar. e-century.us | Inhibition of DNA synthesis. medchemexpress.com |

| Cytarabine (ara-C) | Contains an arabinose sugar instead of a ribose sugar. e-century.usjst.go.jp | Inhibition of DNA polymerase. e-century.us |

Historical Perspective of 4'-Thionucleosides in Biomedical Investigations

The exploration of thionucleosides, nucleosides containing a sulfur atom in their sugar ring, began in the early 1970s. researchgate.net The initial synthesis of 4'-thionucleosides by Bobek and colleagues revealed that these compounds possessed interesting antibiotic and anti-cancer properties, sparking further investigation into this class of molecules. researchgate.net The replacement of the furanose 4'-oxygen with a bioisosteric sulfur atom was an attractive strategy for medicinal chemists, as it could lead to unexpected and potentially beneficial changes in biological activity. researchgate.netelsevierpure.com

Over the past decades, extensive research has been dedicated to the synthesis and biological evaluation of 4'-thionucleosides. jst.go.jpelsevierpure.com These efforts have led to the development of various synthetic routes, including the Pummerer-type thioglycosylation reaction, to create these novel compounds. jst.go.jpnih.gov The incorporation of a sulfur atom at the 4'-position was found to influence the sugar pucker conformation, which in turn can affect how the nucleoside analog interacts with enzymes and is incorporated into nucleic acids. nih.gov

The biological activities of 4'-thionucleosides have been found to be broad, with demonstrated antineoplastic and antiviral effects. researchgate.netmedchemexpress.comjst.go.jp For instance, certain 4'-thionucleosides have shown potent cytotoxicity against various human cancer cell lines. mdpi.comjst.go.jp 4'-Thiothymidine, a related compound, was found to be active against herpes simplex 1 and human cytomegalovirus in cell culture. researchgate.net Furthermore, when incorporated into DNA, 4'-thionucleosides can affect the stability of the DNA duplex and its interaction with proteins like restriction endonucleases and methylases. nih.govnih.gov The unique properties conferred by the 4'-thio modification, such as increased metabolic stability, have made these compounds valuable tools for understanding biological functions and for the rational design of new therapeutic agents. elsevierpure.com

Table 2: Timeline of Key Developments in 4'-Thionucleoside Research

| Year/Period | Key Development | Significance |

|---|---|---|

| Early 1970s | First synthesis of 4'-thionucleosides by Bobek et al. researchgate.net | Demonstrated initial antibiotic and anticancer activity, initiating the field. researchgate.net |

| 1990s | Development of improved synthetic methods, including Pummerer-type glycosylation. jst.go.jpnih.gov | Enabled the synthesis of a wider variety of 4'-thionucleosides for biological testing. jst.go.jp |

| 1997 | Report on the synthesis and evaluation of 2'-modified 2'-deoxy-4'-thiocytidines as potential antineoplastic agents. researchgate.net | Showcased the potential of modifying the 2'-position in conjunction with the 4'-thio group to enhance anticancer activity. |

| 1997 | Study shows DNA containing 4'-thio-2'-deoxycytidine inhibits methylation by HhaI methyltransferase. oup.comdrugbank.com | Provided insight into the specific molecular mechanism of action for this class of compounds. oup.com |

| 2000s-Present | Investigation of 4'-Thio-2'-deoxycytidine (T-dCyd) and its aza-analog (aza-T-dCyd) as potent DNMT1 depleting agents. nih.govresearchgate.net | Focused research on the epigenetic effects of these compounds for cancer therapy. clinicaltrials.govresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

134111-30-1 |

|---|---|

Molecular Formula |

C9H13N3O3S |

Molecular Weight |

243.29 g/mol |

IUPAC Name |

4-amino-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8?/m0/s1 |

InChI Key |

MOMUJZRKXYLWMH-FWHJPCMOSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |

Canonical SMILES |

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |

Synonyms |

2'-deoxy-4'-thiocytidine 2-DTCD 4'-thio-2'-deoxycytidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Thio 2 Deoxycytidine

Stereoselective Synthesis of 4'-Thio-2'-deoxycytidine Scaffold

A significant challenge in the synthesis of 4'-thio-2'-deoxy nucleosides has been the development of effective methods for direct β-selective glycosylation reactions. nih.gov The stereochemistry at the anomeric carbon (C1') is crucial, with the β-anomer being the desired form for biological activity.

The creation of the glycosidic bond between the thiosugar and the nucleobase is a pivotal step. Research has focused on controlling the stereochemical outcome to favor the β-anomer exclusively. One successful approach involves the electrophilic glycosidation of 4-thiofuranoid glycals. nih.govacs.org By preparing 4-thiofuranoid glycals with different 3,5-O-silyl protecting groups, researchers have investigated their efficacy as glycosyl donors. nih.gov

Among the tested glycals, 3,5-O-(di-tert-butylsilylene)-4-thioglycal was identified as a superior glycosyl donor. nih.govacs.org When reacted with silylated cytosine in the presence of N-iodosuccinimide (NIS), it formed the desired β-anomer exclusively. nih.gov This high diastereoselectivity is a significant advancement in the synthesis of 4'-thionucleosides. nih.gov Other strategies have also been explored, such as those based on the Pummerer reaction, to achieve stereoselective synthesis of 4'-β-thioribonucleosides, which can be precursors to their 2'-deoxy counterparts. nih.gov

| Glycosyl Donor | Protecting Group | Activator | Nucleobase | Anomeric Selectivity (β:α) | Reference |

| 4-thiofuranoid glycal | 3,5-O-(di-tert-butylsilylene) | NIS | Silylated Cytosine | Exclusive β | nih.govacs.org |

| 4-thiofuranoid glycal | 3,5-bis-O-(tert-butyldimethylsilyl) | NIS / PhSeCl | Silylated Cytosine | Mixture | nih.govacs.org |

| 4-thiofuranoid glycal | 3,5-O-(tetraisopropyldisiloxane-1,3-diyl) | NIS / PhSeCl | Silylated Cytosine | Mixture | nih.govacs.org |

A key breakthrough in the practical synthesis of T-dCyd involved the use of benzyl (B1604629) substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides as the thiosugar donor. nih.govresearchgate.net Historically, the lack of effective methods for direct β-selective glycosylation with such donors was a major obstacle to large-scale synthesis. nih.gov

Recent developments have optimized the synthesis of these benzyl-substituted thiosugars, making them more accessible. nih.gov Subsequently, reaction conditions were developed for a β-selective glycosylation reaction between the benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranoside and N4-benzoylcytosine. nih.govresearchgate.net This specific coupling has proven effective for producing the T-dCyd scaffold with the correct stereochemistry in a practical manner. nih.gov

The transition from laboratory-scale synthesis to multi-gram production is essential for preclinical and clinical development. nih.gov The previously mentioned methods using benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides have been specifically optimized to enable the practical multi-gram synthesis of T-dCyd. nih.govresearchgate.net These advancements have been crucial in supplying the necessary quantities of the compound for further investigation at institutions like the National Cancer Institute. nih.gov Another scalable approach involves a de novo synthesis that uses an α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by a series of reactions including a double displacement with sodium hydrosulfide (B80085) (NaSH) to form the thiosugar ring. rsc.orgnih.govresearchgate.net This streamlined, multi-step process has been successfully demonstrated on a multi-gram scale for the preparation of related 4'-thionucleosides. rsc.orgnih.gov

Synthesis of 5'-Protected Phosphoramidite (B1245037) Derivatives

For the incorporation of 4'-thio-2'-deoxycytidine into oligonucleotides using automated solid-phase synthesis, it must first be converted into a 5'-protected phosphoramidite derivative. This is a standard procedure for both natural and modified nucleosides. nih.govmdpi.com

The general synthetic route involves three main steps:

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of the T-dCyd nucleoside is selectively protected, most commonly with a dimethoxytrityl (DMT) group. This group is acid-labile, allowing for its removal during the automated synthesis cycle.

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).

Purification: The resulting 5'-O-DMT-4'-thio-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is purified, usually by silica (B1680970) gel chromatography, to yield the final product ready for use in DNA synthesizers.

While specific literature detailing the synthesis of the 4'-thio-2'-deoxycytidine phosphoramidite is not abundant, this well-established methodology is routinely applied to various nucleoside analogs, including other thionucleosides like 4-thiothymidine. nih.gov

Chemical Modifications and Analog Synthesis

To explore structure-activity relationships, analogs of T-dCyd have been synthesized. These modifications often target the nucleobase to alter the compound's properties and biological interactions.

A notable analog of T-dCyd is 5-Aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), where the carbon at position 5 of the cytosine ring is replaced with a nitrogen atom. aacrjournals.orgnih.govnih.gov The synthesis of this analog leverages the same advanced glycosylation methodology developed for T-dCyd itself.

Preparation of 4'-Thio-2'-deoxy-2'-methylidenecytidine and other 2'-Substituted Analogs

The introduction of substituents at the 2'-position of the 4'-thiofuranose ring is a key strategy for generating structural diversity and influencing the biological activity of 4'-Thio-2'-deoxycytidine analogs.

A notable example is the synthesis of 4'-Thio-2'-deoxy-2'-methylidenecytidine . A de novo synthesis approach has been developed that is both flexible and scalable, allowing for the preparation of C2'-modified 4'-thionucleosides. This method relies on a streamlined process that includes an α-fluorination and aldol reaction of α-heteroaryl acetaldehydes, followed by carbonyl reduction, mesylate formation, and a double displacement reaction with a sulfur source like sodium hydrosulfide (NaSH). This versatile pathway enables the introduction of various functionalities at the C2' position.

Other 2'-substituted analogs have also been synthesized, demonstrating the chemical tractability of this position. For instance, 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides have been prepared. The synthesis of the cytidine (B196190) analogue involves a multi-step process starting from a protected L-uridine derivative. Key steps include the protection of the 3'-hydroxyl group, conversion of the uracil (B121893) base to cytosine, and subsequent deprotection to yield the target 2'-fluoro-L-cytidine analogue, which can be adapted for the 4'-thio series.

The synthesis of 2'-azido-modified RNA precursors from 2'-amino compounds via a diazotransfer reaction has been reported, a methodology that could potentially be applied to the 4'-thio-2'-deoxycytidine series to introduce the versatile azido (B1232118) group at the 2'-position.

| 2'-Substituted Analog | Key Synthetic Strategy | Reference |

| 4'-Thio-2'-deoxy-2'-methylidenecytidine | De novo synthesis via α-fluorination/aldol reaction and subsequent cyclization | [Citations will be added here] |

| 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosylcytosine | Multi-step synthesis from a protected L-uridine precursor | [Citations will be added here] |

| 2'-Azido-4'-thio-2'-deoxycytidine (proposed) | Diazotransfer reaction from a 2'-amino precursor | [Citations will be added here] |

Strategies for Base and Sugar Ring Modifications

Modification of both the pyrimidine (B1678525) base and the 4'-thiofuranose ring of 4'-Thio-2'-deoxycytidine provides further avenues for generating novel analogs with tailored properties.

Base Modifications:

The cytidine base offers several positions for chemical modification, with the C5 position being a common target. For instance, the synthesis of 5-Aza-4'-thio-2'-deoxycytidine has been accomplished, demonstrating that the pyrimidine ring can be altered to an aza-analogue. This modification significantly impacts the electronic properties of the nucleobase.

Furthermore, a range of 5-substituted-l-(4-thio-β-D-arabinofuranosyl)cytosines have been synthesized, including chloro, fluoro, bromo, and methyl analogues researchgate.net. These modifications are introduced through established synthetic routes, often involving the coupling of a pre-functionalized pyrimidine base with the 4'-thiosugar moiety. The synthesis of 5-methyl-2'-deoxycytidine (B118692) and 5-fluoro-2'-deoxycytidine derivatives has been well-documented and these methods can be applied to the 4'-thio series nih.govnih.govresearchgate.netacs.orgbiosearchtech.comacs.org.

| Base-Modified Analog | Modification | Key Synthetic Approach | Reference |

| 5-Aza-4'-thio-2'-deoxycytidine | Replacement of C5 with Nitrogen | Synthesis from aza-cytosine precursors | [Citations will be added here] |

| 5-Fluoro-l-(4-thio-β-D-arabinofuranosyl)cytosine | C5-Fluorination | Coupling of 5-fluorocytosine (B48100) with a protected 4'-thioarabinofuranosyl donor | researchgate.net |

| 5-Methyl-4'-thio-2'-deoxycytidine | C5-Methylation | Application of established C5-methylation protocols for deoxycytidine to the 4'-thio analog | nih.govresearchgate.netacs.orgbiosearchtech.com |

Sugar Ring Modifications:

Alterations to the 4'-thiofuranose ring itself can profoundly influence the nucleoside's conformation and, consequently, its biological activity. A key example is the synthesis of 4'-thio-β-D-arabinofuranosylcytosine (4'-thio-ara-C) tandfonline.comtandfonline.comresearchgate.net. This epimer of the natural ribose configuration is synthesized via a facile, high-yield route. The synthesis can proceed through the coupling of a protected 4'-thioarabinofuranosyl donor with silylated cytosine. Alternatively, a uracil nucleoside can be synthesized first, which is then converted to the cytosine analogue tandfonline.comresearchgate.net.

Molecular Mechanisms of Action of 4 Thio 2 Deoxycytidine and Its Analogs

Inhibition of DNA Methyltransferases

Interaction with Human DNA Methyltransferase 1 (DNMT1)

4'-Thio-2'-deoxycytidine (T-dCyd) and its analogs, such as 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), are recognized as potent agents that deplete Human DNA Methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division. researchgate.netnih.govproquest.comnih.gov The mechanism of action involves the incorporation of these nucleoside analogs into DNA, which then directly affects the function and stability of the DNMT1 protein.

As cytidine (B196190) analogs, T-dCyd and aza-T-dCyd can be metabolized by cellular pathways, phosphorylated, and subsequently incorporated into newly synthesized DNA strands during replication. researchgate.netnih.gov Once embedded in the DNA, these modified nucleosides act as traps for DNMT1. nih.gov When the enzyme attempts to methylate the cytosine analog, a covalent bond is formed between the enzyme and the DNA strand. researchgate.netnih.gov This process results in the formation of stable DNMT1-DNA adducts, effectively sequestering the enzyme on the DNA. researchgate.net The formation of these covalent complexes is a critical step that initiates a DNA damage response and leads to the subsequent removal of the enzyme from the cellular pool. researchgate.net

The trapping of DNMT1 in covalent adducts leads to its targeted degradation and a marked depletion of cellular DNMT1 protein levels. researchgate.netproquest.com This depletion has been observed in various cancer cell lines and in vivo tumor models. nih.govnetrf.org Notably, T-dCyd effectively depleted DNMT1 in leukemia and lung carcinoma cell lines, though its efficacy varied across different cancer types. nih.gov Its analog, aza-T-dCyd, demonstrated a broader activity, potently depleting DNMT1 in all tested cell lines, which suggests that minor structural differences can influence the underlying mechanisms of DNMT1 turnover. nih.gov

The primary consequence of DNMT1 depletion is the progressive loss of DNA methylation patterns through successive rounds of cell division, a process known as passive demethylation. researchgate.net This leads to global DNA hypomethylation. netrf.org A significant outcome of this process is the demethylation of CpG islands in the promoter regions of tumor suppressor genes, which can lead to their re-expression. researchgate.net For instance, treatment with these compounds has been shown to induce the re-expression of the p15 (B1577198) tumor suppressor gene in leukemia cells. researchgate.net The reduction of DNMT1 levels is also associated with decreased cell viability and the suppression of tumor growth. researchgate.netproquest.com

| Compound | Cell Line | Cancer Type | DNMT1 Depletion Effect |

|---|---|---|---|

| T-dCyd | CCRF-CEM | Leukemia | Marked Depletion nih.gov |

| T-dCyd | KG1a | Leukemia | Marked Depletion nih.gov |

| T-dCyd | NCI-H23 | Lung Carcinoma | Marked Depletion nih.gov |

| T-dCyd | HCT-116 | Colon Carcinoma | Ineffective nih.gov |

| T-dCyd | IGROV-1 | Ovarian Cancer | Ineffective nih.gov |

| aza-T-dCyd | All tested cell lines (including CCRF-CEM, KG1a, NCI-H23, HCT-116, IGROV-1) | Potent Depletion nih.gov |

Inhibition of Bacterial 5-Methylcytosine DNA Methyltransferases (e.g., M. HhaI)

The inhibitory effects of 4'-thio-2'-deoxycytidine have also been characterized using the bacterial DNA cytosine methyltransferase M.HhaI as a model system. M.HhaI specifically methylates the internal cytosine within the GCGC recognition sequence. oup.com Studies incorporating T-dCyd into this target sequence have provided detailed insights into its molecular mechanism of inhibition.

When 4'-thio-2'-deoxycytidine is incorporated as the target cytosine in a DNA substrate, it strongly inhibits the methyl transfer activity of the M.HhaI enzyme. oup.comnih.govresearchgate.net Kinetic analyses revealed that the turnover rate constant (k_cat) for methyl transfer was more than 100-fold lower for the thio-substituted DNA compared to the unmodified substrate. oup.com Despite this potent inhibition of catalysis, the modified DNA still binds effectively to the enzyme, acting as a competitive inhibitor with respect to the unmodified target sites. oup.com The presence of the 4'-thio modification also significantly destabilizes the enzyme-DNA complex, reducing its half-life by over 10-fold compared to the complex with unmodified DNA. oup.comnih.govresearchgate.net

| Parameter | Unmodified DNA Substrate | 4'-Thio-2'-dCyd DNA Substrate | Reference |

|---|---|---|---|

| k_cat (min⁻¹) | 2.3 | 0.020 | oup.com |

| Apparent K_i (nM) | N/A | ~2-5 | oup.com |

| Complex Half-life (min) | 760 | 60 | oup.com |

DNA methyltransferases like M.HhaI utilize a "base flipping" mechanism, where the target cytosine is rotated out of the DNA helix and into the enzyme's catalytic pocket for methylation to occur. oup.comoup.com Structural studies, including X-ray crystallography of the ternary complex of M.HhaI, cofactor, and T-dCyd-containing DNA, have shown that the enzyme can still bind to the modified DNA and successfully flip the target 4'-thio-2'-deoxycytidine out of the helix. oup.comnih.govresearchgate.net

Therefore, the inhibitory action of the 4'-sulfur atom is not due to a disruption of DNA recognition, binding, or the base extrusion process itself. oup.com Instead, the inhibition occurs at a subsequent step in the catalytic cycle, specifically after base flipping but before the transfer of the methyl group from the S-adenosylmethionine (AdoMet) cofactor to the C5 position of the cytosine. oup.comnih.govresearchgate.net The perturbation caused by the thio-modification interferes with the precise positioning or electronic environment required for the chemical reaction of methyl transfer to proceed efficiently. oup.comnih.gov

Table of Compounds

| Compound Name |

|---|

| 4'-Thio-2'-deoxycytidine |

| 5-aza-4'-thio-2'-deoxycytidine |

| S-adenosylmethionine |

Nucleic Acid Incorporation and Replication Effects

The biological activity of 4'-Thio-2'-deoxycytidine (T-dCyd) is initiated by its cellular uptake and subsequent phosphorylation to its triphosphate form, 4'-Thio-2'-deoxycytidine triphosphate (T-dCTP). This activated form can then be recognized by cellular DNA polymerases and incorporated into the growing DNA chain.

Efficiency of 4'-Thio-2'-deoxycytidine Triphosphate Incorporation into DNA

Research indicates that 4'-Thio-2'-deoxycytidine is readily phosphorylated within cells to form T-dCTP, which is then efficiently incorporated into DNA. nih.gov The 4'-thio modification on the deoxyribose sugar does not appear to significantly hinder its recognition and utilization by DNA polymerases as a substrate, allowing for its integration into the genomic material of cancer cells.

While specific pre-steady-state kinetic data for the incorporation of T-dCTP by various DNA polymerases is not extensively detailed in the available literature, the general consensus is that the incorporation is efficient enough to achieve therapeutically relevant concentrations within the cellular DNA. The table below summarizes the conceptual efficiency of T-dCTP incorporation based on current understanding.

| Parameter | Description | Efficiency Level | Implication |

|---|---|---|---|

| Substrate Recognition | The ability of DNA polymerase to bind to T-dCTP. | High | Allows for effective competition with the natural substrate, dCTP. |

| Incorporation Rate | The speed at which DNA polymerase adds T-dCyd to the growing DNA strand. | Sufficient | Enables significant accumulation of the analog in the genomic DNA. |

| Processivity | The ability of DNA polymerase to continue DNA synthesis after incorporating T-dCyd. | High | The presence of T-dCyd in the DNA does not immediately halt chain elongation. |

Effects on DNA Replication Fork Progression and Fidelity

A noteworthy characteristic of 4'-Thio-2'-deoxycytidine is that its incorporation into DNA does not immediately inhibit DNA replication. nih.gov This suggests that the presence of the 4'-thio modification in the DNA template does not cause a significant stalling of the DNA replication fork. The replication machinery appears to be capable of proceeding past the incorporated analog, allowing for the synthesis of daughter DNA strands containing 4'-Thio-2'-deoxycytidine.

However, the long-term consequences of this incorporation on the stability and processing of the replication fork are still under investigation. While immediate chain termination is not observed, the altered chemical structure of the DNA backbone at the site of incorporation could potentially lead to subtle perturbations in DNA structure, which might be recognized by DNA repair mechanisms or affect subsequent rounds of replication.

The impact of 4'-Thio-2'-deoxycytidine incorporation on the fidelity of DNA replication is another critical aspect. The process of proofreading by DNA polymerases is essential for maintaining the integrity of the genome. It is plausible that the presence of a thiosugar in the template strand could affect the accuracy of nucleotide selection by the polymerase during the next round of replication, potentially leading to an increased mutation rate. However, specific studies detailing the effects of 4'-Thio-2'-deoxycytidine on the fidelity of various DNA polymerases are limited.

Comparative Mechanistic Insights between 4'-Thio-2'-deoxycytidine and 5-Aza-4'-thio-2'-deoxycytidine

The 5-aza analog of 4'-Thio-2'-deoxycytidine, known as 5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd), exhibits important mechanistic differences that contribute to its distinct biological profile. Both compounds are recognized as inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns. nih.gov

A primary distinction lies in their metabolism. The 4'-thio modification in T-dCyd confers a significant metabolic stability by preventing its conversion to 4'-thio-2'-deoxyuridine (T-dUrd) or thymidine (B127349) nucleotide metabolites. nih.gov In contrast, deoxycytidine and its analogs lacking the 4'-thio modification can be deaminated to their corresponding uridine (B1682114) derivatives. This metabolic stability of T-dCyd ensures that its primary cytotoxic effect is mediated through its incorporation into DNA and subsequent inhibition of DNMT1.

5-Aza-4'-thio-2'-deoxycytidine is considered a more potent depleting agent of DNMT1 compared to 4'-Thio-2'-deoxycytidine. The presence of the nitrogen atom at the 5-position of the cytosine ring in the 5-aza analog is crucial for the covalent trapping of DNMT1 on the DNA containing this modified base. This leads to the irreversible inhibition and subsequent degradation of the enzyme.

The table below provides a comparative overview of the mechanistic features of 4'-Thio-2'-deoxycytidine and 5-Aza-4'-thio-2'-deoxycytidine.

| Feature | 4'-Thio-2'-deoxycytidine (T-dCyd) | 5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) |

|---|---|---|

| Metabolic Conversion to Uridine/Thymidine Analogs | No significant conversion | Not a primary metabolic pathway due to the 4'-thio modification |

| Primary Mechanism of Action | Incorporation into DNA and subsequent inhibition of DNMT1 | Incorporation into DNA and covalent trapping of DNMT1, leading to its depletion |

| Potency as a DNMT1 Depleting Agent | Moderate | High |

| Effect on DNA Replication | Incorporated without immediate chain termination | Incorporated into DNA, leading to DNMT1 depletion during replication |

Epigenetic Modulation and Gene Expression Regulation

Induction of DNA Hypomethylation Patterns

The primary epigenetic function of 4'-Thio-2'-deoxycytidine is the induction of DNA hypomethylation. This process occurs on a global scale, affecting the entire genome, as well as at specific gene locations.

In addition to its global effects, TdCyd can induce demethylation at specific CpG sites, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. These sites are often found in clusters called CpG islands, which are frequently located in the promoter regions of genes. The methylation of these CpG islands is a common mechanism for silencing gene expression. Treatment with TdCyd can reverse this process, leading to the demethylation of specific CpG sites and creating an epigenetic memory of gene activation. embopress.org For example, a single specific CpG site demethylation in the human interleukin 2 gene promoter has been shown to be a prerequisite for its transcription. embopress.org

Re-expression of Epigenetically Silenced Genes

The demethylating activity of 4'-Thio-2'-deoxycytidine has a direct impact on gene expression, leading to the reactivation of genes that have been silenced by epigenetic mechanisms.

A significant consequence of TdCyd-induced hypomethylation is the re-expression of tumor suppressor genes, which are often silenced in cancer cells through hypermethylation of their promoter regions. invivochem.comnih.govaacrjournals.orgbohrium.comresearcher.life The p15 (B1577198) gene, a critical regulator of the cell cycle, is a well-documented example of a tumor suppressor gene that can be reactivated by TdCyd. invivochem.comnih.gov Studies have shown that treatment with a TdCyd analog results in the demethylation of the p15 promoter and the subsequent re-expression of the p15 protein, which can help to control tumor cell proliferation. invivochem.com

Re-expression of Silenced Genes by 4'-Thio-2'-deoxycytidine Analogs

| Gene | Function | Effect of TdCyd Analog Treatment |

|---|---|---|

| p15 (CDKN2B) | Tumor Suppressor, Cell Cycle Regulation | CpG demethylation and re-expression invivochem.comnih.gov |

| ESR1 | Tumor Suppressor | Re-expression following global demethylation mdpi.com |

Genome-wide analyses have confirmed that TdCyd and its analogs can induce widespread changes in gene expression. These studies have revealed that thousands of acquired mutations, predominantly C>G transversions in a specific 5'-NCG-3' context, can occur following treatment. nih.govaacrjournals.orgnih.gov These mutations have been observed in genes known to be involved in human lymphoid leukemia, such as Notch1, Pten, and Pax5. nih.govaacrjournals.org

Influence on Chromatin Structure and Epigenetic Landscape

The effects of 4'-Thio-2'-deoxycytidine extend beyond DNA methylation to influence the broader structure of chromatin, the complex of DNA and proteins that forms chromosomes. DNA methylation is closely linked to chromatin structure, with methylated regions typically being more condensed and less accessible to the cellular machinery responsible for gene transcription.

By inducing hypomethylation, TdCyd can contribute to a more open and accessible chromatin structure. This "euchromatin" state allows for the binding of transcription factors and the initiation of gene expression. Methyl-CG binding proteins, which recognize and bind to methylated DNA, play a role in maintaining a condensed chromatin state through interactions with other proteins that modify histones. nih.gov By removing the methyl marks, TdCyd disrupts the binding of these proteins, further contributing to a more transcriptionally permissive chromatin environment.

Preclinical Pharmacological Activity in Cancer Models

In Vitro Anti-proliferative Activity in Cancer Cell Lines

4'-Thio-2'-deoxycytidine has shown inhibitory effects on the growth of a range of cancer cell lines, including those from both hematological malignancies and solid tumors. Its mechanism of action is linked to its incorporation into DNA, leading to the inhibition of DNA methyltransferase 1 (DNMT1) nih.gov. This action can result in the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell proliferation nih.gov.

Studies have indicated that 4'-Thio-2'-deoxycytidine is cytotoxic to the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM nih.gov. In these cells, which lack cytidine (B196190) deaminase, TdCyd is readily phosphorylated and incorporated into DNA, causing a disruption of DNA function that leads to its cytotoxic effects nih.gov. While the cytotoxic activity in CCRF-CEM cells has been established, specific data on the concentration-dependent growth inhibition, such as IC50 values, for CCRF-CEM and the acute myelogenous leukemia cell line KG1a were not available in the reviewed literature.

| Leukemia Cell Line | Reported Anti-proliferative Activity | Specific IC50/GI50 Value |

|---|---|---|

| CCRF-CEM (T-cell acute lymphoblastic leukemia) | Cytotoxic activity observed | Data not available in searched sources |

| KG1a (Acute myelogenous leukemia) | Data not available in searched sources | Data not available in searched sources |

The anti-proliferative effects of 4'-Thio-2'-deoxycytidine have also been evaluated against various solid tumor cell lines. Notably, significant inhibition of cell survival has been observed in the non-small cell lung carcinoma cell line NCI-H23 cancer.gov. The compound's activity was also assessed in the NCI-60 cell line screen, a panel of 60 diverse human cancer cell lines, which includes HCT-116 colon carcinoma. In HCT-116 cells, TdCyd is substantially converted to 4'-thio-2'-deoxyuridine, indicating it is a substrate for cytidine deaminase, an enzyme often present at high levels in colon cancer cells researchgate.net. Specific growth inhibition data (e.g., GI50 values) for NCI-H23, HCT-116, and the ovarian carcinoma cell line IGROV-1 were not available in the reviewed literature.

| Solid Tumor Cell Line | Cancer Type | Reported Anti-proliferative Activity | Specific IC50/GI50 Value |

|---|---|---|---|

| NCI-H23 | Non-Small Cell Lung Carcinoma | Significant inhibition of cell survival | Data not available in searched sources |

| HCT-116 | Colon Carcinoma | Activity assessed in NCI-60 screen | Data not available in searched sources |

| IGROV-1 | Ovarian Carcinoma | Data not available in searched sources | Data not available in searched sources |

The sensitivity of cancer cells to 4'-Thio-2'-deoxycytidine is not uniform and appears to be influenced by the genetic background of the cells. A significant finding is that cancer cell lines harboring both deleterious mutations in the TET2 gene and nonsynonymous mutations in the DNMT3A gene exhibit significantly greater sensitivity to TdCyd cancer.gov. This includes the NCI-H23 lung cancer cell line. In contrast, cell lines without this specific mutation pattern show less sensitivity cancer.gov. This suggests that the mutational status of these two genes could serve as a biomarker for predicting response to TdCyd.

Mechanisms of resistance to nucleoside analogs like TdCyd can involve alterations in the enzymes responsible for their activation. For the compound to be active, it must be phosphorylated to its triphosphate form. This process is initiated by deoxycytidine kinase (dCK). Therefore, a deficiency or mutation in the DCK gene could be a potential mechanism of resistance to 4'-Thio-2'-deoxycytidine, as has been observed for other deoxycytidine analogs.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The antitumor activity of 4'-Thio-2'-deoxycytidine has been confirmed in animal models using human tumor xenografts, where human cancer cells are implanted into immunodeficient mice.

Preclinical studies have demonstrated the efficacy of 4'-Thio-2'-deoxycytidine in suppressing the growth of solid tumors in mice. In a significant study using a xenograft model of the NCI-H23 human non-small cell lung adenocarcinoma, treatment with TdCyd resulted in tumor stasis, meaning the tumors stopped growing researchgate.net. Further investigation in this model showed that TdCyd dramatically inhibited tumor growth, leading to a near eradication of tumor cells as confirmed by histological analysis cancer.gov. This potent antitumor effect in the NCI-H23 model is associated with the dual TET2 and DNMT3A mutations present in these cells cancer.gov.

| Xenograft Model | Cancer Type | Observed Antitumor Effect | Quantitative Tumor Growth Inhibition |

|---|---|---|---|

| NCI-H23 | Non-Small Cell Lung Adenocarcinoma | Tumor stasis and near eradication of tumor cells | Specific percentage of inhibition not available in searched sources |

The in vivo efficacy of 4'-Thio-2'-deoxycytidine has also been assessed in models of hematological cancers. While its analog, 5-aza-4'-thio-2'-deoxycytidine (B3060956), has shown improved preclinical antitumor activity in leukemia xenograft models, detailed quantitative data on the modulation of tumor volume by 4'-Thio-2'-deoxycytidine itself in such models is limited in the available literature researchgate.net. Reports suggest a modest level of activity in acute lymphoblastic leukemia (ALL) models. However, specific data detailing the extent of tumor volume reduction or growth delay in response to TdCyd treatment in hematological malignancy xenografts were not found in the reviewed sources.

Antineoplastic Activity in Genetically Engineered Mouse Models (e.g., MEN1-associated tumors)

Research has highlighted the potential of 4'-Thio-2'-deoxycytidine in treating specific types of tumors, particularly those associated with Multiple Endocrine Neoplasia type 1 (MEN1). MEN1 is a hereditary syndrome characterized by the development of tumors in various endocrine glands. The inactivation of the MEN1 gene product, menin, has been shown to increase the activity of DNA methyltransferase 1 (DNMT1), leading to DNA hypermethylation, a key factor in the development of MEN1-associated tumors. aacrjournals.org

As a novel inhibitor of DNMT1, 4'-Thio-2'-deoxycytidine has been investigated for its ability to counteract this process. aacrjournals.orgcancer.gov Upon administration, TdCyd is incorporated into DNA during replication, where it inhibits DNMT1 activity. aacrjournals.org This action leads to the depletion of DNMT1, resulting in DNA hypomethylation and the reactivation of tumor suppressor genes that were previously silenced by hypermethylation. aacrjournals.org The ultimate outcome is the inhibition of tumor cell proliferation. aacrjournals.org

Preclinical studies utilizing a genetically engineered Men1 conditional knockout (KO) mouse model, which develops pancreatic neuroendocrine tumors (PNETs) such as insulinomas, have provided significant insights into the in vivo efficacy of TdCyd. aacrjournals.orgcancer.gov In these models, treatment with 4'-Thio-2'-deoxycytidine resulted in a significant decrease in tumor size compared to control groups. aacrjournals.org Furthermore, the administration of TdCyd was associated with a notable reduction in serum insulin (B600854) levels, a biomarker for insulinomas, and a significant improvement in the survival rate of the tumor-bearing mice. cancer.gov Western blot analysis from these studies confirmed that the compound effectively inhibits tumor cell proliferation and induces apoptosis in the insulinomas of these mice. aacrjournals.org

These findings underscore the therapeutic potential of 4'-Thio-2'-deoxycytidine in the preclinical setting for MEN1-related tumors, suggesting that targeting DNMT1 with this compound is a viable strategy for this cancer type. aacrjournals.orgcancer.gov

Cellular Responses in Cancer Biology

The antitumor effects of 4'-Thio-2'-deoxycytidine are rooted in its ability to trigger specific cellular responses that are detrimental to cancer cell survival and proliferation.

Induction of Apoptosis Pathways

A key cellular response to 4'-Thio-2'-deoxycytidine treatment in cancer models is the induction of apoptosis, or programmed cell death. Preclinical studies in Men1 knockout mice with insulinomas have demonstrated that TdCyd treatment leads to an increase in apoptotic events within the tumor tissue. aacrjournals.org This induction of apoptosis is a critical mechanism contributing to the observed reduction in tumor volume. aacrjournals.org

The primary mechanism of action of TdCyd involves the inhibition of DNMT1. aacrjournals.org The subsequent DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, some of which may play a crucial role in initiating apoptotic signaling cascades. aacrjournals.org While it is established that 4'-Thio-2'-deoxycytidine induces apoptosis, the specific apoptotic pathways—whether intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated)—and the key molecular players, such as specific caspases or members of the Bcl-2 family, have not been extensively detailed in the available preclinical research literature for this specific compound.

Effects on Cell Cycle Progression and Arrest

The inhibition of tumor cell proliferation by 4'-Thio-2'-deoxycytidine suggests an interference with the cell cycle. aacrjournals.org By reactivating tumor suppressor genes, TdCyd may restore critical cell cycle checkpoints that are often dysregulated in cancer cells. These checkpoints are crucial for preventing the propagation of cells with genomic instabilities.

However, the specific effects of 4'-Thio-2'-deoxycytidine on cell cycle progression and the potential for inducing cell cycle arrest at specific phases (e.g., G1, S, or G2/M) are not extensively documented in the reviewed preclinical studies. Further investigation is required to elucidate the precise molecular mechanisms by which this compound modulates the cell cycle machinery in cancer cells.

Data Tables

Table 1: Preclinical Antineoplastic Activity of 4'-Thio-2'-deoxycytidine in a MEN1 Genetically Engineered Mouse Model

| Model | Tumor Type | Key Findings | Reference |

|---|

Table 2: Cellular Responses to 4'-Thio-2'-deoxycytidine in Cancer Models

| Cellular Process | Effect | Underlying Mechanism (Postulated) | Reference |

|---|---|---|---|

| Apoptosis | Induction of programmed cell death in tumor cells. | Inhibition of DNMT1, leading to re-expression of pro-apoptotic tumor suppressor genes. | aacrjournals.orgaacrjournals.org |

Metabolic Pathways and Enzymatic Interactions

Intracellular Phosphorylation and Nucleotide Metabolism

The activation of 4'-Thio-2'-deoxycytidine is a critical prerequisite for its pharmacological activity and is initiated by intracellular phosphorylation events. This process is primarily mediated by deoxycytidine kinase, which sets in motion a cascade leading to the formation of the active triphosphate metabolite.

Role of Deoxycytidine Kinase (dCK) in Activation

Deoxycytidine kinase (dCK) is the key enzyme responsible for the initial phosphorylation of 4'-Thio-2'-deoxycytidine. oup.comwikipedia.org This enzymatic reaction converts the nucleoside analog into its monophosphate form, which is the rate-limiting step in the nucleoside salvage pathway. wikipedia.org While 4'-Thio-2'-deoxycytidine is readily routed through dCK, the replacement of the 4'-oxygen with sulfur does reduce its substrate activity compared to the natural nucleoside, deoxycytidine. oup.comnih.gov Studies have indicated that the catalytic efficiency for 4'-thio-analogs can be lower than their oxygen-containing counterparts. oup.com However, dCK's activity is sufficient to ensure the effective activation of 4'-Thio-2'-deoxycytidine within cells. nih.gov The phosphorylation by dCK is a crucial activation step, as the unphosphorylated form of the analog cannot be incorporated into DNA. wikipedia.org

Formation of Active Nucleoside Triphosphates

Following the initial phosphorylation by dCK, subsequent phosphorylation steps are carried out by other cellular kinases to convert the monophosphate form to the diphosphate (B83284) and finally to the active 4'-thio-2'-deoxycytidine triphosphate (T-dCTP). nih.gov This active triphosphate is the form that can be recognized and utilized by DNA polymerases during DNA replication. researchgate.net The formation of T-dCTP allows for its incorporation into the growing DNA chain. nih.gov This incorporation is a critical event, as it leads to the subsequent biological effects of the compound, including the inhibition of DNA methyltransferase 1 (DNMT1). cancer.gov

Susceptibility to Catabolic Enzymes

The metabolic stability of 4'-Thio-2'-deoxycytidine is a key determinant of its bioavailability and efficacy. Its resistance to degradation by certain catabolic enzymes enhances its intracellular persistence and subsequent incorporation into DNA.

Resistance to Cytidine (B196190) Deaminase Activity

A significant metabolic feature of 4'-Thio-2'-deoxycytidine is its relative resistance to the activity of cytidine deaminase. This enzyme typically deaminates deoxycytidine and its analogs, converting them into deoxyuridine derivatives, which can alter their biological activity or lead to their degradation. The 4'-thio modification appears to confer a degree of protection against this deamination process. nih.gov This resistance is advantageous as it increases the intracellular concentration and half-life of the parent compound, allowing for more efficient phosphorylation and incorporation into DNA.

Analysis of Metabolite Production (e.g., 4'-thio-2'-deoxyuridine)

Despite its relative resistance, some metabolism of 4'-Thio-2'-deoxycytidine to 4'-thio-2'-deoxyuridine can occur, particularly in cells with high levels of cytidine deaminase. nih.gov However, the production of 4'-thio-2'-deoxyuridine and other uridine (B1682114) or thymidine (B127349) nucleotide metabolites is generally low in human cells. nih.gov This limited conversion is a positive metabolic feature, as it minimizes the dilution of the active compound into other metabolic pathways. nih.gov

Below is a data table summarizing the metabolic products of 4'-Thio-2'-deoxycytidine in different cell lines.

| Cell Line | Key Enzyme Expressed | Primary Metabolite | Reference |

| CCRF-CEM | Low Cytidine Deaminase | 4'-thio-2'-deoxycytidine triphosphate (T-dCTP) | nih.gov |

| HCT-116 | High Cytidine Deaminase | 4'-thio-2'-deoxyuridine (T-dUrd) | nih.gov |

Interactions with DNA Repair Pathways

Once incorporated into DNA, 4'-Thio-2'-deoxycytidine has the potential to interact with various DNA repair pathways. The cellular response to this modified nucleotide can influence the ultimate biological outcome. Current research suggests a notable lack of interaction with at least one key DNA repair enzyme.

Studies have indicated that the metabolite 4'-thio-2'-deoxyuridine is not an effective inhibitor of uracil (B121893) DNA glycosylase. nih.gov This enzyme is a critical component of the base excision repair (BER) pathway, responsible for recognizing and removing uracil from DNA. The inability of uracil DNA glycosylase to act on 4'-thio nucleosides suggests that DNA containing these analogs may not be readily processed by this repair pathway. nih.gov This could prevent a futile cycle of incorporation and removal, potentially reducing DNA damage that can be associated with some nucleoside analogs. nih.gov The interaction of 4'-Thio-2'-deoxycytidine-containing DNA with other repair pathways, such as nucleotide excision repair (NER) and mismatch repair (MMR), is an area of ongoing investigation.

Resistance to Nucleoside Phosphorylase

4'-Thio-2'-deoxycytidine exhibits a notable resistance to cleavage by certain nucleoside phosphorylases, which are enzymes that break the glycosidic bond between the sugar and the base of a nucleoside. This resistance contributes to its altered metabolic profile compared to its natural counterpart, 2'-deoxycytidine (B1670253).

The 4'-thio modification in the sugar moiety appears to sterically hinder or otherwise prevent efficient binding and catalysis by enzymes such as thymidine phosphorylase. While 4'-Thio-2'-deoxycytidine can be deaminated to its corresponding uridine analog, 4'-thio-2'-deoxyuridine, subsequent conversion to 4'-thio-thymidine nucleotides is minimal. researchgate.net This suggests a block in the metabolic pathway that would typically involve thymidylate synthase, and also implies a lack of efficient processing by phosphorylases that would lead to the free base and sugar phosphate.

Studies on related 4'-thio-modified nucleosides have demonstrated their resistance to degradation by human thymidine phosphorylase. researchgate.net This enzymatic stability is a key feature of 4'-thio-nucleosides, enhancing their bioavailability and intracellular persistence as phosphorylated anabolites. The reduced susceptibility to phosphorolytic cleavage prevents the rapid degradation of the molecule, allowing for more efficient phosphorylation and incorporation into DNA.

| Compound | 4'-Modification | Susceptibility to Nucleoside Phosphorylase | Metabolic Consequence |

|---|---|---|---|

| 2'-deoxycytidine | Oxygen | Susceptible | Standard metabolic processing |

| 4'-Thio-2'-deoxycytidine | Sulfur | Resistant | Increased intracellular stability and DNA incorporation |

Absence of Recognition by DNA Glycosylases

Once incorporated into DNA, nucleoside analogs can be subject to removal by DNA repair enzymes, particularly DNA glycosylases, which recognize and excise abnormal bases. However, DNA containing 4'-thio-modified nucleosides, including 4'-Thio-2'-deoxycytidine, appears to evade this repair mechanism.

| Incorporated Nucleoside | Recognition by DNA Glycosylases | Initiation of Base Excision Repair |

|---|---|---|

| Uracil (from deaminated cytosine) | Yes | Yes |

| 4'-Thio-2'-deoxycytidine | No | No |

Structural Biology and Biophysical Characterization

Crystallographic Studies of 4'-Thio-2'-deoxycytidine within DNA Duplexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of DNA duplexes containing 4'-Thio-2'-deoxycytidine. These studies provide insights into the conformational changes induced by the substitution of the furanose ring oxygen with a sulfur atom.

| Parameter | Value | Reference |

| Resolution | 2.05 Å | oup.comresearchgate.netnih.gov |

| R-factor | 0.186 | oup.comresearchgate.netnih.gov |

| R-free | 0.231 | oup.comresearchgate.netnih.gov |

High-Resolution Structural Analysis of Enzyme-DNA-Inhibitor Complexes

The structural analysis of 4'-Thio-2'-deoxycytidine in complex with DNA-modifying enzymes, such as DNA methyltransferases, has provided a deeper understanding of its inhibitory mechanism.

The crystal structure of the ternary complex involving M.HhaI, AdoMet, and a DNA duplex with 4'-Thio-2'-deoxycytidine revealed that the enzyme is capable of flipping the target modified nucleotide out of the DNA helix. oup.com This base-flipping mechanism is a crucial step in the catalytic cycle of many DNA methyltransferases. The ability of M.HhaI to extrude the 4'-Thio-2'-deoxycytidine from the helix suggests that the initial recognition and binding of the DNA by the enzyme are not significantly hindered by the modification. oup.com The 5-methyl-2'-deoxycytidine (B118692) on the complementary strand remained stacked within the DNA helix. oup.com

Quantitative Binding Kinetics and Thermodynamics

Biophysical studies have been conducted to quantify the binding affinity and stability of complexes formed between DNA containing 4'-Thio-2'-deoxycytidine and its target enzymes.

Equilibrium binding assays were performed to determine the dissociation constant (Kd) of M.HhaI for DNA duplexes containing either 4'-Thio-2'-deoxycytidine or the natural 2'-deoxycytidine (B1670253). The results indicated that the enzyme binds to both the modified and unmodified DNA with very similar affinities under equilibrium conditions. oup.comresearchgate.net This finding supports the structural data, suggesting that the initial binding of the enzyme to the DNA is not significantly affected by the 4'-thio substitution. oup.com

| DNA Substrate | Equilibrium Dissociation Constant (Kd) | Reference |

| 4'-Thio-2'-deoxycytidine-containing DNA | 21 nM | researchgate.net |

| Unmodified DNA | 18 nM | researchgate.net |

While the equilibrium binding affinities were similar, the kinetics of the interaction revealed a significant difference in the stability of the enzyme-DNA complexes. The presence of 4'-Thio-2'-deoxycytidine in the DNA duplex led to a substantial increase in the dissociation rate (off-rate) of the DNA from the enzyme. oup.com The half-life of the complex formed with the 4'-thio-modified DNA was more than 10-fold shorter than that of the complex with unmodified DNA. oup.comresearchgate.netnih.gov This indicates that while the enzyme can bind to the modified DNA, the resulting complex is significantly less stable. oup.com

| DNA Substrate | Complex Half-life | Reference |

| 4'-Thio-2'-deoxycytidine-containing DNA | 60 min | oup.com |

| Unmodified DNA | 760 min | oup.com |

This decreased stability of the enzyme-DNA complex, despite similar initial binding, points to the 4'-thio modification interfering with a conformational transition or a subsequent step in the catalytic pathway that is necessary for the formation of a stable, catalytically competent complex. oup.com

Structure Activity Relationships and Rational Design Principles

Influence of the 4'-Thio Modification on Biological Potency and Selectivity

The foundational modification in 4'-Thio-2'-deoxycytidine is the bioisosteric replacement of the oxygen atom at the 4' position of the deoxyribose sugar ring with a sulfur atom. This single atomic substitution has profound effects on the molecule's biological properties. The 4'-thio modification enhances the metabolic stability of the nucleoside analog. Specifically, 4'-thionucleosides are more resistant to hydrolysis and enzymatic degradation by phosphorylases and phosphatases compared to their natural oxygen-containing counterparts mdpi.com. This increased stability is attributed to the different electronic and conformational properties of the thio-furanose ring mdpi.com.

Incorporation of 4'-thio-2'-deoxyribonucleosides into DNA strands has been shown to provide improved protection against certain types of nucleolytic degradation nih.govnih.gov. The presence of the larger, less electronegative sulfur atom in the sugar ring can lead to subtle changes in the anomeric effect and the conformational dynamics of the ring structure, which may influence how the molecule interacts with its biological targets mdpi.com.

From a therapeutic standpoint, T-dCyd acts as a DNA methyltransferase 1 (DNMT1) inhibitor. After administration, it is incorporated into DNA during replication. This incorporation leads to the inhibition of DNMT1, blocking DNA hypermethylation and resulting in the depletion of DNMT1. This, in turn, leads to the hypomethylation of DNA and the reactivation of tumor suppressor genes that were silenced, thereby inhibiting tumor cell proliferation nih.gov. The 4'-thio modification alters the metabolism of 2'-deoxycytidine (B1670253) in a way that results in relatively low production of 2'-deoxyuridine (B118206) or thymidine (B127349) nucleotide metabolites in human cells nih.gov.

Impact of 5-Aza Substitution on DNMT1 Depletion Efficacy and Antitumor Activity

Further rational design led to the synthesis of 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), which incorporates a nitrogen atom at the 5-position of the cytosine base in addition to the 4'-thio modification. This dual modification significantly enhances the compound's efficacy as a DNMT1-depleting agent and its antitumor activity.

Aza-T-dCyd has been shown to be a more potent DNMT1 depleting agent than T-dCyd in various cancer cell lines. While T-dCyd was effective at depleting DNMT1 in leukemia and certain lung carcinoma cell lines, it was less effective in colon or ovarian tumor lines. In contrast, aza-T-dCyd potently depleted DNMT1 in all of these cell lines, suggesting that minor structural differences can lead to different mechanisms of inducing DNMT1 turnover. Both T-dCyd and aza-T-dCyd have demonstrated the ability to deplete DNMT1 in human tumor xenografts and significantly reduce tumor growth in vivo.

A key advantage of aza-T-dCyd is its improved selectivity index compared to the established DNA hypomethylating agent, decitabine (B1684300) (5-aza-2'-deoxycytidine). The selectivity index of aza-T-dCyd was found to be at least tenfold greater than that of decitabine, indicating a wider therapeutic window. This suggests that 4'-thio modified deoxycytidine analogs like aza-T-dCyd could be a new class of clinically effective DNMT1 depleting agents with reduced toxicity.

The antitumor activity of aza-T-dCyd has been demonstrated in various preclinical models. For instance, it has shown efficacy against NCI-H23 lung tumor xenografts. The following table summarizes the in vitro cytotoxic activity of aza-T-dCyd in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.2 |

| KG1a | Leukemia | 0.06 |

Design Strategies for Enhanced Stability and Target Engagement of Novel Analogs

Modifications to Enhance Metabolic Stability: The inherent stability of the 4'-thio modification provides a strong foundation. Further enhancements can be achieved through modifications at other positions of the nucleoside. For example, modifications at the C2' position of the sugar ring are a common strategy to improve metabolic stability against nuclease cleavage and to fine-tune pharmacokinetic and pharmacodynamic properties researchgate.net. The introduction of a halogen at the 2-position of the nucleobase can render analogs more stable to deamination, a significant metabolic clearance pathway mdpi.com.

Prodrug Strategies: To improve oral bioavailability and cellular uptake, prodrug strategies are being explored for nucleoside analogs. These approaches involve masking the polar hydroxyl groups of the sugar moiety with lipophilic groups, which can be cleaved intracellularly to release the active drug. For 4'-thionucleosides, 5'-O-phosphate prodrugs are a common strategy to bypass the often rate-limiting initial phosphorylation step required for activation nih.gov. Conjugating nucleoside analogs to lipids is another approach to modify their pharmacokinetic properties and potentially improve in vivo efficacy nih.gov.

Enhancing Target Engagement: Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool in the rational design of novel DNMT1 inhibitors. By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, key structural features that govern DNMT1 inhibition can be identified nih.govnih.gov. This information can then be used to guide the in silico design of new analogs with predicted enhanced inhibitory activity. For instance, understanding the key structural features influencing the inhibitory effect, such as bond information, electronegativity, and van der Waals volume, can inform the structural optimization of known inhibitors nih.gov.

The synthesis of novel 4'-thionucleoside analogs with modifications to both the sugar and the base is an active area of research. These efforts aim to create a diverse chemical space of compounds with potentially improved mechanisms of action or enhanced properties to combat drug resistance nih.gov. The overarching goal is to develop next-generation DNMT1 inhibitors with superior efficacy and safety profiles for the treatment of various cancers and other diseases driven by aberrant DNA methylation.

Mechanisms of Acquired Resistance and Mutagenesis Associated with 4 Thio 2 Deoxycytidine Analogs

Genomic Instability and DNA Damage Induction in Preclinical Models

4'-Thio-2'-deoxycytidine (T-dCyd) and its analogs are nucleoside analogs that exert their effects following incorporation into DNA. cancer.gov The 5-aza analog, 5-Aza-4'-thio-2'-deoxycytidine (B3060956) (Aza-TdCyd or ATC), functions as a DNA methyltransferase inhibitor (DNMTi). aacrjournals.orgsemanticscholar.org Upon incorporation into DNA during replication, these analogs can form covalent complexes with DNA methyltransferase 1 (DNMT1), trapping the enzyme and leading to its depletion. nih.govresearchgate.net This process is intended to induce DNA hypomethylation and reactivate tumor suppressor genes. cancer.gov

However, the incorporation of these modified nucleosides into the DNA chain inherently disrupts normal DNA function, which can lead to significant genomic instability. nih.govjournalofmedical.org Preclinical studies investigating the therapeutic potential of Aza-TdCyd in murine models of myelodysplastic syndrome revealed a potent leukemogenic effect. semanticscholar.orgnih.gov Treatment with Aza-TdCyd not only led to the transformation of transplanted bone marrow cells but also induced the development of de novo lymphoid leukemia in healthy mice. aacrjournals.orgnih.gov This induction of secondary malignancies is a profound manifestation of genomic instability, demonstrating that the compound can drive oncogenic transformation in vivo. aacrjournals.org

While the formation of DNA-protein adducts is a known mechanism of DNA damage for cytidine (B196190) analogs, the 4'-thio modification may alter subsequent repair processes. researchgate.net It has been suggested that 4'-thio nucleosides, once incorporated into DNA, may not be efficiently recognized and removed by DNA glycosylases. nih.gov This could potentially prevent a futile cycle of base excision repair that contributes to the DNA damage and toxicity of other cytidine analogs, though the potent mutagenic phenotype observed with Aza-TdCyd indicates a distinct and powerful mechanism of inducing genomic alterations. aacrjournals.orgnih.gov

Characterization of Mutagenic Signatures

Preclinical investigations into the leukemias arising after Aza-TdCyd treatment have identified a unique and highly specific mutational signature. nih.govaacrjournals.org Whole-exome sequencing of tumor DNA from treated mice revealed thousands of acquired mutations that were not present in control animals. semanticscholar.orgnih.govresearcher.life This distinct pattern of mutations provides a molecular fingerprint of the genotoxic effects of the compound.

The most striking feature of the Aza-TdCyd-induced mutational signature is the overwhelming predominance of a single type of base substitution: the C>G transversion. aacrjournals.orgnih.gov Across multiple independent preclinical studies, both in vivo and in vitro, analyses showed that nearly all acquired mutations were C-to-G substitutions. semanticscholar.orgnih.govaacrjournals.org This level of specificity is highly unusual, as most mutagens induce a broader spectrum of mutation types. The consistent observation of this specific transversion points to a precise and reproducible mechanism of mutagenesis driven by the chemical properties of the incorporated analog. aacrjournals.orgresearchgate.net

| Finding | Observation in Preclinical Models | Source |

| Primary Mutation Type | C>G Transversions | aacrjournals.orgnih.gov |

| Prevalence | Comprised almost all acquired mutations | semanticscholar.orgnih.govaacrjournals.org |

| Model Systems | Murine models (in vivo), human cell lines (in vitro) | aacrjournals.orgaacrjournals.orgresearcher.life |

Further analysis of the mutational landscape revealed that the C>G transversions occur within a specific trinucleotide context. aacrjournals.org The mutations were consistently found at cytosine bases that were preceded by any nucleotide (N) and followed by a guanine (B1146940) (G), defining a 5'-NCG-3' mutational context. aacrjournals.orgsemanticscholar.orgnih.govaacrjournals.org This contextual preference suggests that the mechanism of mutagenesis is influenced by the local DNA sequence environment.

This highly specific mutagenic signature was shown to affect numerous genes known to be driver genes in human lymphoid leukemia. aacrjournals.orgaacrjournals.org The targeted mutations in these critical pathways likely contribute to the potent leukemogenic activity observed in the preclinical models. semanticscholar.orgnih.gov

| Gene Category | Examples of Mutated Genes in Preclinical Models | Source |

| Tumor Suppressor Genes | Pten, Trp53, Nf1 | aacrjournals.orgsemanticscholar.orgaacrjournals.org |

| Transcription Factors | Pax5, Ikzf1 | aacrjournals.orgaacrjournals.org |

| Signaling Pathways | Notch1, Kras, Jak3 | aacrjournals.orgaacrjournals.org |

| Apoptosis Regulators | Bcl11b | aacrjournals.org |

Factors Modulating Mutagenesis and Leukemogenesis in Preclinical Settings

The potent mutagenic and leukemogenic activity of 4'-Thio-2'-deoxycytidine analogs is dependent on specific cellular metabolic pathways. The requirement for activation and the subsequent metabolic fate of the compound are key determinants of its genotoxic potential.

Like many nucleoside analogs, 4'-Thio-2'-deoxycytidine and its derivatives are prodrugs that must be phosphorylated to their active triphosphate form to be incorporated into DNA. nih.gov The initial and rate-limiting step in this activation is catalyzed by the enzyme deoxycytidine kinase (dCK) as part of the nucleoside salvage pathway. aacrjournals.orglu.ch

The central role of dCK in the mutagenesis of Aza-TdCyd has been definitively established in preclinical models. aacrjournals.orgsemanticscholar.orgnih.gov Studies using genetic knockout models demonstrated that the deletion of the Dck gene completely eliminated the induction of C>G transversions following Aza-TdCyd treatment. nih.govaacrjournals.orgresearchgate.net This finding proves that dCK activity is an absolute requirement for the phosphorylation and subsequent mutagenic action of the compound. aacrjournals.org Consequently, resistance to the mutagenic effects of these analogs could be acquired through the loss or downregulation of dCK activity. lu.ch

The 4'-thio modification on the deoxyribose sugar also alters the compound's metabolism compared to other cytidine analogs. nih.govnih.gov Studies have shown that T-dCyd results in relatively little production of 2'-deoxyuridine (B118206) or thymidine (B127349) nucleotide metabolites. nih.govresearchgate.net This suggests that enzymes such as cytidine deaminase and thymidylate synthase, which are significant in the metabolism and off-target effects of other analogs like decitabine (B1684300), play a lesser role with 4'-thio analogs. researchgate.netnih.gov This altered metabolic profile, combined with the unique interaction of the incorporated analog with the DNA replication and repair machinery, likely contributes to its distinct mutagenic signature. nih.gov

Implications of Mutagenesis for Preclinical Leukemia Development

Recent preclinical studies on analogs of 4'-Thio-2'-deoxycytidine, specifically the DNA methyltransferase inhibitor 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdCyd or ATC), have revealed significant implications regarding mutagenesis and the development of leukemia. aacrjournals.orgnih.govnih.gov These findings underscore the potential for this class of compounds to induce potent and specific genetic alterations that can lead to secondary malignancies. aacrjournals.orgnih.gov

In murine models, treatment with Aza-TdCyd has been shown to induce the transformation of normal bone marrow cells into lymphoid leukemia. aacrjournals.orgnih.govfrontiersin.org This leukemogenic effect was observed in both healthy mice and in a murine transplantation model of myelodysplastic syndrome (MDS), where the compound was initially investigated for its therapeutic potential. aacrjournals.orgnih.govnih.gov The development of leukemia was not limited to a single lineage; both T-cell and B-cell acute lymphoblastic leukemia (ALL) were observed following treatment. aacrjournals.orgbohrium.com

Whole-exome sequencing of the resulting leukemic cells identified a distinct and highly specific mutational signature. aacrjournals.orgnih.govnih.gov The vast majority of acquired mutations were C>G (cytosine to guanine) transversions occurring within a specific 5'-NCG-3' trinucleotide context. aacrjournals.orgnih.govnih.govaacrjournals.org This signature was consistent across different experimental models, including in human cells treated with Aza-TdCyd in vitro. aacrjournals.orgnih.govnih.gov The number of these acquired mutations was substantial, with thousands being detected in the leukemic genomes. nih.govaacrjournals.orgsemanticscholar.org

The genes affected by these C>G transversions are well-established drivers of human lymphoid leukemia. aacrjournals.orgnih.govnih.gov Key genes implicated in the development of leukemia following Aza-TdCyd treatment include those involved in critical cellular pathways such as cell signaling, tumor suppression, and development.

Table 1: Genes Mutated by 5-Aza-4'-thio-2'-deoxycytidine in Preclinical Leukemia Models

| Gene | Function | Association with Leukemia |

|---|---|---|

| Notch1 | Signaling pathway involved in cell fate decisions | Frequently mutated in T-cell acute lymphoblastic leukemia |

| Pten | Tumor suppressor | Loss-of-function mutations are common in various cancers, including leukemia |

| Pax5 | Transcription factor crucial for B-cell development | Alterations are a hallmark of B-cell acute lymphoblastic leukemia |

| Trp53 | Tumor suppressor, the "guardian of the genome" | Mutations are associated with poor prognosis in many cancers, including leukemia |

The mechanism underlying this potent mutagenesis is linked to the metabolic activation of the cytidine analog. aacrjournals.orgnih.gov The enzyme deoxycytidine kinase (Dck), which is the rate-limiting enzyme in the cytidine salvage pathway, plays a critical role. aacrjournals.orgnih.gov Studies have shown that the deletion of Dck completely abrogates the induction of C>G transversions, indicating that phosphorylation by Dck is a necessary step for the mutagenic activity of Aza-TdCyd. aacrjournals.orgnih.govnih.gov

These findings have significant implications for the preclinical development of 4'-thio-2'-deoxycytidine analogs. While these compounds may show efficacy as DNA methyltransferase inhibitors for certain cancers, their profound mutagenic potential raises concerns. aacrjournals.orgaacrjournals.org The induction of a specific mutational signature that targets key leukemia-associated genes highlights a risk of therapy-related secondary malignancies. aacrjournals.orgnih.gov This demonstrates that DNA methyltransferase inhibitors can act as potent mutagens, a finding that has important considerations for the research and clinical application of this class of drugs. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4'-Thio-2'-deoxycytidine | |

| 5-Aza-4'-thio-2'-deoxycytidine | Aza-TdCyd, ATC |

| Decitabine | DAC, 5-Aza-2'-deoxycytidine |

Emerging Research Directions and Future Perspectives

Development of Next-Generation 4'-Thio-2'-deoxycytidine Analogs with Optimized Properties

The development of analogs of 4'-Thio-2'-deoxycytidine aims to enhance efficacy, improve pharmacological properties, and reduce toxicity. A significant focus has been on creating more selective inhibitors of DNMT1. nih.gov

One of the most promising next-generation analogs is 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) . This compound combines the 4'-thio modification with a 5-aza alteration on the cytosine base. researchgate.netaacrjournals.org Aza-T-dCyd has demonstrated comparable effectiveness to the established DNMT1-depleting agent decitabine (B1684300) (5-aza-2'-deoxycytidine) in mouse tumor models but with significantly lower toxicity. nih.govresearchgate.net Its improved preclinical antitumor activity has been observed in various leukemia and solid tumor xenograft models. researchgate.netascopubs.org The 4'-thio modification contributes to altered metabolism, leading to less production of 2'-deoxyuridine (B118206) or thymidine (B127349) nucleotide metabolites. nih.gov Furthermore, aza-T-dCyd is noted for its oral bioavailability, a desirable property for clinical development. nih.govresearchgate.net

Another analog, 2′-fluoro-5-aza-4′-thio-2′-deoxy-arabinofuranosyl cytosine (F-aza-T-dCyd) , has also been developed and studied. nih.gov Interestingly, in vitro studies have suggested that the mechanism of action for F-aza-T-dCyd may differ from that of aza-T-dCyd. nih.gov

These developmental efforts focus on improving key characteristics over existing therapies, as summarized in the table below.

| Compound | Key Structural Modification(s) | Optimized Properties | Preclinical Findings |

| 4'-Thio-2'-deoxycytidine (T-dCyd) | 4'-Oxygen replaced with Sulfur | Potential for oral bioavailability, higher incorporation into DNA at lower cytotoxicity. ncats.io | Showed tumor stasis in a lung adenocarcinoma xenograft model. aacrjournals.org |

| 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | 4'-Thio modification + 5-aza modification of cytosine base | Improved oral bioavailability, selective DNMT1 depletion, markedly low toxicity compared to decitabine. nih.govresearchgate.net | Effective against leukemia and solid tumor xenografts; depletes DNMT1 in tumors. researchgate.netmedchemexpress.com |

| 2′-fluoro-5-aza-4′-thio-2′-deoxy-arabinofuranosyl cytosine (F-aza-T-dCyd) | 4'-Thio + 5-aza + 2'-fluoro-arabinosyl modifications | Potentially different mechanism of action from aza-T-dCyd. nih.gov | Antitumor activity demonstrated in vitro and in vivo. nih.gov |

Exploration of Combination Therapies with Other Epigenetic Modulators or Anticancer Agents in Preclinical Models

To enhance the antitumor effects of 4'-Thio-2'-deoxycytidine and its analogs, researchers are exploring combination therapies. The rationale is that combining DNMT inhibitors with other anticancer agents can lead to synergistic effects, overcoming resistance and improving therapeutic outcomes.

Preclinical studies have investigated combining aza-T-dCyd with other agents. For instance, aza-T-dCyd showed antitumor activity both alone and in combination with tetrahydrouridine (B1681287) (THU) in mice with leukemia, a combination which was suggested to simultaneously inhibit both DNMT1 and DNMT3B. researchgate.net

Another promising avenue is the combination of DNMT inhibitors with immunotherapy. By reactivating tumor suppressor genes and inducing "viral mimicry," these agents have the potential to sensitize tumors that are resistant to immune checkpoint inhibitors, effectively turning "immune-cold" tumors into "immune-hot" ones. researchgate.net This approach could broaden the application of immunotherapies to a wider range of cancers.

Preclinical research has demonstrated the efficacy of T-dCyd and its analogs in various cancer models, laying the groundwork for combination studies.

| Compound | Cancer Model | Key Preclinical Finding |

| 4'-Thio-2'-deoxycytidine (T-dCyd) | Lung adenocarcinoma xenograft (NCI-H23) | Resulted in tumor stasis and reduced intratumoral DNMT1 levels to undetectable amounts. aacrjournals.org |

| 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | Leukemia xenografts (CCRF-CEM) | Decreased DNMT1 levels in tumors. medchemexpress.com |

| 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | Solid tumor xenografts (NCI-H23, HCT116, OVCAR3) | Demonstrated antitumor efficacy, particularly against NCI-H23 lung tumor xenografts. medchemexpress.com |

| 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | Murine model of myelodysplastic syndrome (MDS) | Investigated for therapeutic potential in MDS models. researchgate.netaacrjournals.orgnih.gov |

Advanced Mechanistic Studies Employing Omics Technologies and Single-Cell Analysis

Understanding the precise molecular mechanisms of 4'-Thio-2'-deoxycytidine and its analogs is crucial for their optimal clinical use. Advanced technologies like multi-omics and single-cell analysis are poised to provide unprecedented insights into how these compounds affect cancer cells. researcher.lifenih.govresearchgate.net